methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:
- Substituents: A 2-ethylphenyl group at position 8, a methyl group at position 1, and a phenyl group at position 5.
- Functional groups: A methyl ester at the acetoxy side chain and two ketone groups at positions 2 and 2.
- Molecular formula: Predicted as C₁₉H₂₁N₅O₄ (based on analogous compounds in and ).
- Applications: Likely explored as a kinase inhibitor or bioactive molecule, given structural similarities to compounds in , and 10.
Properties
CAS No. |
896294-29-4 |
|---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
methyl 2-[6-(2-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O4/c1-4-16-10-8-9-13-18(16)30-19(17-11-6-5-7-12-17)14-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)15-20(31)34-3/h5-14H,4,15H2,1-3H3 |
InChI Key |
OUILBWJQNXXABD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique imidazo[2,1-f]purine core with multiple functional groups that may contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 442.5 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-f]purines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest they may serve as effective antibacterial agents.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | E. coli | 64 |
| Methyl 2-(8-(2-ethylphenyl)... | TBD |
Anticancer Activity
The imidazo[2,1-f]purine scaffold has been implicated in anticancer research. Certain derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The mechanism often involves the inhibition of kinases or other enzymes critical for cancer cell survival.
The biological activity of this compound may be attributed to:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of enzymes such as dihydrofolate reductase and various kinases.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to disrupted replication and transcription processes.
Study on Antimicrobial Efficacy
In a recent study evaluating a series of imidazo[2,1-f]purine derivatives, the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods and confirmed findings with MIC assays .
Cancer Cell Line Study
Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast and lung cancer models. The study highlighted the potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of imidazo[2,1-f]purine derivatives with variations in substituents and functional groups. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
The hydroxyl group in ’s compound introduces polarity, improving solubility in physiological pH ranges (pKa ~9.11) .
Synthetic Routes :
- The target compound likely follows a synthesis pathway similar to and , involving cyclization of purine precursors with substituted phenyl groups under acidic or catalytic conditions (e.g., H₂SO₄ or BF₃·OEt₂) .
Biological Activity: Analogs with electron-withdrawing groups (e.g., cyano in ) show enhanced kinase inhibitory activity due to improved hydrogen bonding with ATP-binding pockets . The phenyl and 4-methylphenyl groups in contribute to π-π stacking interactions in hydrophobic enzyme pockets .
Crystallographic and Structural Analysis :
- Tools like SHELX () are critical for resolving the conformational flexibility of the imidazo[2,1-f]purine core, particularly the orientation of substituents like the 2-ethylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
